![molecular formula C12H15BrN2 B11822169 2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl-](/img/structure/B11822169.png)
2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Diazabicyclo[221]heptane, 2-(4-bromophenyl)-5-methyl- is a bicyclic compound that features a unique structure with two nitrogen atoms incorporated into a seven-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazabicyclo[2.2.1]heptane derivatives often involves an epimerization-lactamization cascade reaction. For instance, functionalized 4-aminoproline methyl esters can undergo 2-epimerization under basic conditions, followed by intramolecular aminolysis to form bridged lactam intermediates . Key factors for this reaction include the use of an electron-withdrawing N-protective group and a strong base as the promoter .
Industrial Production Methods
While specific industrial production methods for 2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl- are not well-documented, the general approach involves large-scale synthesis using similar epimerization-lactamization strategies. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
化学反应分析
Types of Reactions
2,5-Diazabicyclo[2.2.1]heptane derivatives can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for epimerization, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
科学研究应用
2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl- has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing chiral ligands and catalysts used in asymmetric catalysis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein-ligand binding.
Industry: Used in the synthesis of complex organic molecules and materials.
作用机制
The mechanism of action of 2,5-Diazabicyclo[2.2.1]heptane derivatives involves their interaction with molecular targets through their nitrogen atoms. These interactions can influence various biochemical pathways, making them useful in medicinal chemistry for developing new drugs .
相似化合物的比较
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different substitution patterns.
Prolinamide: Shares some structural similarities and is used in similar applications.
Harmicine: A natural product scaffold that includes a diazabicyclo[2.2.1]heptane core.
Uniqueness
2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in catalysis and medicinal chemistry .
属性
分子式 |
C12H15BrN2 |
|---|---|
分子量 |
267.16 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-5-methyl-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H15BrN2/c1-14-7-12-6-11(14)8-15(12)10-4-2-9(13)3-5-10/h2-5,11-12H,6-8H2,1H3 |
InChI 键 |
FBVDAWFPQOLHEX-UHFFFAOYSA-N |
规范 SMILES |
CN1CC2CC1CN2C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




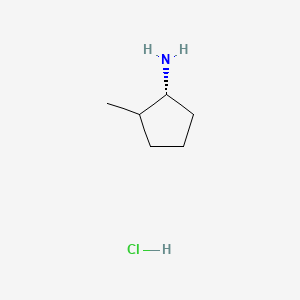
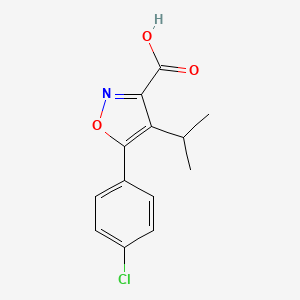
![2-{2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11822105.png)
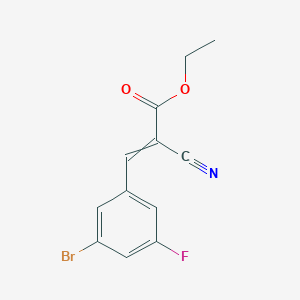
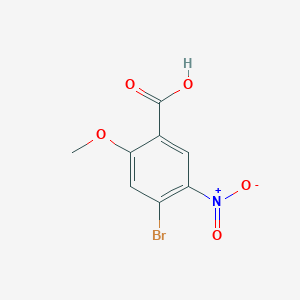
![2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate](/img/structure/B11822133.png)
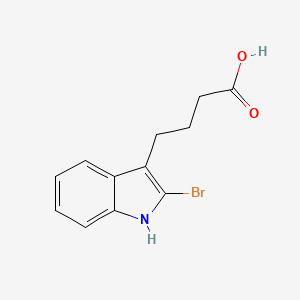
![(R)-[(1R,2R,4R,5S)-1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B11822154.png)

![3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one](/img/structure/B11822161.png)
![Hydron;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine;tribromide](/img/structure/B11822174.png)

